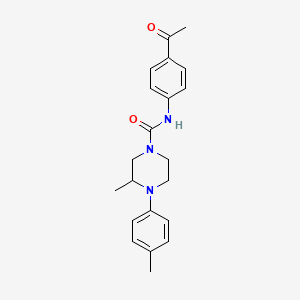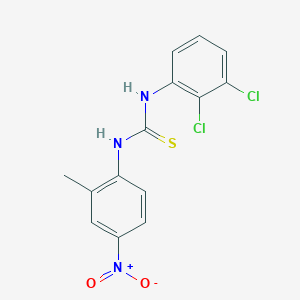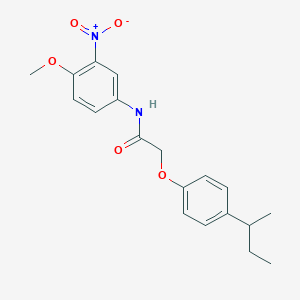![molecular formula C15H20N2O3 B4119029 N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4119029.png)
N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, also known as AFEU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AFEU is a urea derivative that has been synthesized through a series of chemical reactions, and its unique chemical structure has led to investigations into its potential uses in various fields of study.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways in the body. N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are known to contribute to the development of pain and inflammation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been shown to have a number of biochemical and physiological effects in animal models, including the reduction of pain and inflammation, as well as improvements in motor function and cognitive performance. N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has also been shown to have antioxidant properties, which may play a role in its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is its relatively low toxicity, which makes it a safer alternative to other anti-inflammatory drugs. N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is also relatively easy to synthesize and can be obtained in high purity and yield. However, one limitation of N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, including investigations into its potential use as a treatment for chronic pain and inflammation-related disorders, as well as its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to elucidate the precise mechanism of action of N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea and to optimize its pharmacokinetic properties for clinical use.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Studies have shown that N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea exhibits significant anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(14-7-4-8-20-14)16-15(19)17-13-6-3-5-12(9-13)11(2)18/h3,5-6,9-10,14H,4,7-8H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVYOUBPEWAPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-chloro-3-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4118963.png)
![dimethyl 3-methyl-5-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118973.png)

![methyl 4,5-dimethyl-2-({[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4118993.png)
![methyl [3-oxo-1-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-piperazinyl]acetate](/img/structure/B4118994.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4119001.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4119012.png)
![4-(1-piperidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4119014.png)


![diethyl 3-methyl-5-({[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4119035.png)
![N-(3-fluorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide](/img/structure/B4119042.png)
![4-{[(dihexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4119048.png)